molecular formula C18H19N5O B5108077 5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5108077
M. Wt: 321.4 g/mol
InChI Key: YMBACBNBQBSPRM-UHFFFAOYSA-N
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Description

5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has shown great potential in scientific research. It is a triazole derivative that has been synthesized through a number of methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms. It may also work by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects
5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria and fungi. It has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models. Additionally, it has been found to reduce inflammation and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of 5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Another advantage is its potential as a cancer treatment. It has been found to be effective against a variety of cancer cell lines and has shown promise in animal studies.
One limitation of this compound is its low solubility in water, which can make it difficult to work with in some lab experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is its potential as a treatment for drug-resistant infections. Another area of interest is its potential as a cancer treatment, particularly in combination with other drugs or therapies. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of 5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a number of methods. One method involves the reaction of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 4-ethylphenylhydrazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dimethylformamide (DMF) at room temperature. The resulting product is then treated with ammonium hydroxide to obtain the final compound.

Scientific Research Applications

5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have several scientific research applications. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. It has also been found to have antitumor activity and has been studied as a potential cancer treatment. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

properties

IUPAC Name

5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-3-13-8-10-14(11-9-13)20-18(24)16-17(19)23(22-21-16)15-7-5-4-6-12(15)2/h4-11H,3,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBACBNBQBSPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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